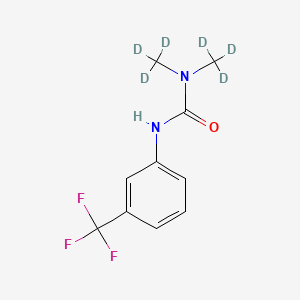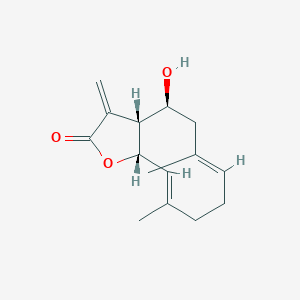
Antitumor agent-73
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-73 is a derivative of Diosgenin, a naturally occurring steroid sapogenin. This compound has shown potent antitumor activity against various cancer cell lines, demonstrating significantly stronger effects than Diosgenin itself . The compound’s ability to inhibit STAT3 signaling and activate Pdia3/ERp57 exogenously makes it a promising candidate for cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Antitumor agent-73 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and process intensification could be employed to achieve these goals.
化学反应分析
Types of Reactions
Antitumor agent-73 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Antitumor agent-73 has a wide range of scientific research applications, including:
Chemistry
In chemistry, this compound is used as a model compound to study the effects of structural modifications on biological activity. Researchers investigate how changes to the steroid backbone influence its antitumor properties.
Biology
In biology, this compound is used to study cellular mechanisms and pathways involved in cancer progression. It helps researchers understand how the compound interacts with cellular targets and affects cell signaling pathways.
Medicine
In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment. Its ability to inhibit STAT3 signaling and activate Pdia3/ERp57 makes it a promising candidate for developing new cancer therapies .
Industry
In the pharmaceutical industry, this compound is used in drug development and formulation. Its potent antitumor activity makes it an attractive candidate for creating new anticancer drugs.
作用机制
Antitumor agent-73 exerts its effects by inhibiting STAT3 signaling and activating Pdia3/ERp57 exogenously . STAT3 is a transcription factor involved in cell growth and survival, and its inhibition can lead to reduced tumor growth and increased apoptosis. Pdia3/ERp57 is a protein disulfide isomerase that plays a role in protein folding and cellular stress responses. Activation of Pdia3/ERp57 can enhance the compound’s antitumor effects by promoting proper protein folding and reducing cellular stress.
相似化合物的比较
Similar Compounds
Similar compounds to Antitumor agent-73 include other Diosgenin derivatives and CD73 inhibitors. These compounds share structural similarities and exhibit antitumor activity through various mechanisms.
Uniqueness
This compound is unique due to its dual mechanism of action, involving both STAT3 inhibition and Pdia3/ERp57 activation . This dual action enhances its antitumor effects and makes it a promising candidate for cancer therapy. Other similar compounds may only target one pathway, limiting their effectiveness.
Conclusion
This compound is a potent antitumor compound with significant potential for cancer treatment. Its unique dual mechanism of action and wide range of scientific research applications make it an attractive candidate for further study and development. Continued research into its synthesis, chemical reactions, and biological effects will help unlock its full potential as a therapeutic agent.
属性
分子式 |
C50H82BrO4P |
|---|---|
分子量 |
858.1 g/mol |
IUPAC 名称 |
tricyclohexyl-[5-oxo-5-[(4S,5'R,6R,7S,8R,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxypentyl]phosphanium;bromide |
InChI |
InChI=1S/C50H82O4P.BrH/c1-35-25-30-50(52-34-35)36(2)47-45(54-50)33-44-42-24-23-37-32-38(26-28-48(37,3)43(42)27-29-49(44,47)4)53-46(51)22-14-15-31-55(39-16-8-5-9-17-39,40-18-10-6-11-19-40)41-20-12-7-13-21-41;/h23,35-36,38-45,47H,5-22,24-34H2,1-4H3;1H/q+1;/p-1/t35-,36+,38+,42?,43?,44?,45+,47+,48+,49+,50-;/m1./s1 |
InChI 键 |
VLTLRJSIWQEEGD-GSYBNXKWSA-M |
手性 SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)CCCC[P+](C7CCCCC7)(C8CCCCC8)C9CCCCC9)C)C)C)OC1.[Br-] |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCC[P+](C7CCCCC7)(C8CCCCC8)C9CCCCC9)C)C)C)OC1.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)

![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)






